molecular formula C16H12BrNOS B6225268 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile CAS No. 2770359-30-1

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile

Cat. No. B6225268
CAS RN: 2770359-30-1
M. Wt: 346.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile, also known as 5-Bromo-2-cyclopropoxybenzene sulfonyl chloride (BCPSC), is an organosulfur compound used as a reagent in organic synthesis. It is a colorless solid that is soluble in organic solvents. BCPSC is a versatile reagent that has been used in the synthesis of a variety of organic compounds.

Scientific Research Applications

BCPSC has been used in various scientific research applications, such as the synthesis of aryl sulfonamides, aryl sulfoxides, and aryl sulfones. It has also been used in the synthesis of aryl sulfonamidines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. BCPSC has also been used in the synthesis of heterocyclic compounds, such as thiophene derivatives and oxazole derivatives.

Mechanism of Action

BCPSC is a versatile reagent that can be used to synthesize a variety of organic compounds. It is an electrophilic reagent that can react with nucleophiles such as amines, alcohols, and thiols. The reaction occurs through a nucleophilic substitution mechanism, in which the electrophilic BCPSC reacts with the nucleophile to form an intermediate, which is then attacked by the nucleophile to form the desired product.
Biochemical and Physiological Effects
BCPSC is not known to have any biochemical or physiological effects. It is used as a reagent in organic synthesis and is not intended for human or animal consumption.

Advantages and Limitations for Lab Experiments

BCPSC has several advantages when used in laboratory experiments. It is a versatile reagent that can be used to synthesize a variety of organic compounds. It is also relatively inexpensive and easy to handle. However, it is a highly reactive compound and should be handled with caution. It should be stored in a cool, dry place and kept away from light and heat.

Future Directions

The use of BCPSC in the synthesis of organic compounds has been extensively studied and has been used in a variety of applications. However, there is still much to be explored and developed. Possible future directions include the development of more efficient synthesis methods, the exploration of new reactions and applications, and the development of new catalysts for BCPSC-mediated reactions. Additionally, further research could be conducted to explore the potential of BCPSC as a catalyst for other types of reactions, such as polymerizations and oxidations. Finally, further research could be conducted to explore the potential of BCPSC as a pharmaceutical or agrochemical intermediate.

Synthesis Methods

BCPSC can be synthesized by the reaction of 5-bromo-2-cyclopropoxyphenyl sulfide and thionyl chloride. The reaction is carried out in an inert atmosphere at a temperature of 0-5°C. The product is then purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile involves the reaction of 5-bromo-2-cyclopropoxyphenylthiol with 4-bromobenzonitrile in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-2-cyclopropoxyphenylthiol", "4-bromobenzonitrile", "Base (e.g. potassium carbonate)", "Solvent (e.g. DMF or DMSO)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-cyclopropoxyphenylthiol and 4-bromobenzonitrile in a suitable solvent (e.g. DMF or DMSO).", "Step 2: Add a base (e.g. potassium carbonate) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Characterize the product by spectroscopic methods (e.g. NMR, IR, MS) to confirm its identity." ] }

CAS RN

2770359-30-1

Product Name

4-[(5-bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile

Molecular Formula

C16H12BrNOS

Molecular Weight

346.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.